N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Descripción
N-(2H-1,3-Benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a 4-chlorophenyl group at position 6 and a sulfanylacetamide moiety at position 2. The benzodioxol ring attached to the acetamide nitrogen enhances structural rigidity and may influence lipophilicity and bioavailability.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-3-1-12(2-4-13)15-6-8-19(23-22-15)27-10-18(24)21-14-5-7-16-17(9-14)26-11-25-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJYBHZUBITNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring and the chlorophenyl pyridazine moiety. These intermediates are then coupled through a sulfanyl linkage to form the final product. Common reagents used in these reactions include halogenated precursors, thiols, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group would yield various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Imidazo[2,1-b]Thiazole Derivatives ()
Compounds 5f , 5g , and 5j share a 4-chlorophenyl substituent and sulfanylacetamide moiety but differ in their heterocyclic cores (imidazo[2,1-b]thiazole vs. pyridazine in the target compound). Key comparisons include:
- Synthetic Efficiency : Yields range from 71% to 81%, suggesting robust synthetic routes for chlorophenyl-containing acetamides .
- Melting Points: Higher melting points (e.g., 215–217°C for 5f) compared to the target compound’s unknown values may reflect stronger intermolecular interactions in imidazo-thiazole derivatives due to planar fused-ring systems .
- Spectroscopic Data : All compounds showed consistent ¹H-NMR and ¹³C-NMR profiles, confirming structural integrity .
Diaminopyrimidine Sulfanylacetamides ()
Compounds I and II feature a pyrimidine ring instead of pyridazine. Notable differences include:
Triazolo[4,3-b]Pyridazine Analog ()
G856-6498 shares the benzodioxol group and pyridazine-related core but incorporates a triazolo ring. Key distinctions:
- Molecular Formula : C₂₁H₁₇N₅O₄S vs. the target’s C₁₉H₁₄ClN₃O₃S, indicating differences in aromaticity and substituent bulk.
- Synthetic Accessibility : Available commercially in milligram quantities, suggesting feasible synthesis despite structural complexity .
Comparative Analysis of Physicochemical Properties
Table 1: Key Properties of Structural Analogues
Implications of Structural Variations
- Heterocyclic Core : Pyridazine (target) vs. imidazo-thiazole () vs. pyrimidine (). Pyridazine’s electron-deficient nature may enhance reactivity in substitution reactions compared to pyrimidine or imidazo-thiazole.
- Hydrogen Bonding : Sulfanyl and acetamide groups in all analogs facilitate intermolecular interactions, but crystal packing (e.g., corrugated layers in vs. dimers in ) depends on core rigidity and substituent geometry .
Actividad Biológica
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C19H18ClN3O4S
- Molecular Weight : 393.88 g/mol
- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Table 1: Structural Properties
| Property | Value |
|---|---|
| LogP | 2.64 |
| Polar Surface Area (Å) | 48 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Synthesis
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Initial steps include the preparation of benzodioxole intermediates followed by coupling with pyridazine derivatives under controlled conditions using various reagents such as chlorinating and fluorinating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown potential as an inhibitor of certain kinases and may exhibit anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, a related compound demonstrated inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
-
Antiviral Activity : In a study focused on antiviral properties, derivatives of similar structures were tested against tobacco mosaic virus (TMV), showing inhibition rates comparable to established antiviral agents.
Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 Ningnanmycin 0.5 54.51 - Kinase Inhibition : Another study highlighted the potential of compounds containing the benzodioxole moiety as selective inhibitors of JAK kinases, which are crucial in inflammatory processes and cancer progression.
Pharmacological Applications
The pharmacological applications of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide are diverse:
- Cancer Therapy : As a potential anticancer agent targeting specific kinases.
- Antiviral Treatments : Investigated for efficacy against viral infections.
- Anti-inflammatory Agents : Potential use in treating inflammatory diseases due to its inhibitory effects on inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
